molecular formula C13H14Cl2O2 B14377960 1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-53-9

1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane

Cat. No.: B14377960
CAS No.: 89995-53-9
M. Wt: 273.15 g/mol
InChI Key: ZGEABRDAFHXKQO-UHFFFAOYSA-N
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Description

1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.4]heptane core with two dioxane rings and a phenyl group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,1-dichloro-2,2-dimethylpropane with phenylmagnesium bromide to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient cyclization and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur under certain conditions, leading to more complex spirocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane has several applications in scientific research:

    Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-dimethylpropane: A precursor in the synthesis of the target compound.

    Spiro[2.4]heptane Derivatives: Other compounds with similar spirocyclic structures.

    Phenyl-substituted Dioxanes: Compounds with similar functional groups and reactivity.

Uniqueness

1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[24]heptane is unique due to its specific combination of functional groups and spirocyclic structure

Properties

CAS No.

89995-53-9

Molecular Formula

C13H14Cl2O2

Molecular Weight

273.15 g/mol

IUPAC Name

2,2-dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane

InChI

InChI=1S/C13H14Cl2O2/c1-11(2)12(8-13(12,14)15)17-10(16-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

ZGEABRDAFHXKQO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC2(Cl)Cl)OC(O1)C3=CC=CC=C3)C

Origin of Product

United States

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